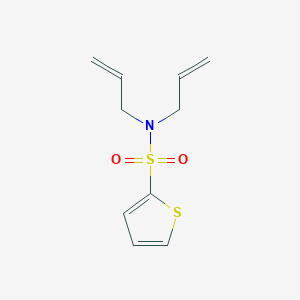![molecular formula C21H25NO2 B5436176 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide, also known as CPP-115, is a novel synthetic compound that has gained significant attention in the scientific community. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a wide range of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide is based on its ability to inhibit GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. Increased GABA levels can lead to a reduction in neuronal activity, which can have a wide range of effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This can lead to a reduction in neuronal activity, which can have both positive and negative effects on brain function. Some of the potential effects of this compound include reduced anxiety, decreased seizure activity, and reduced drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide for use in lab experiments is its high potency and specificity for GABA-AT inhibition. This allows researchers to study the effects of GABA-AT inhibition without the confounding effects of other compounds. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods.
Orientations Futures
There are several potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide. One area of interest is the use of this compound in the treatment of addiction, as GABA-AT inhibition has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further research is needed to understand the long-term effects of GABA-AT inhibition on brain function and behavior.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide involves several steps, including the reaction of 2-phenylcyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. This intermediate is then reacted with 4-(3-hydroxy-3-methylbutyl)benzamide to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, as GABA-AT inhibition can reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(1R,2S)-2-phenylcyclopropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,24)13-12-15-8-10-17(11-9-15)20(23)22-19-14-18(19)16-6-4-3-5-7-16/h3-11,18-19,24H,12-14H2,1-2H3,(H,22,23)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLQAJVEHZGALM-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N[C@@H]2C[C@H]2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5436094.png)
![methyl 4-({2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5436098.png)
![1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5436116.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5436124.png)
![3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436174.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5436180.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinol](/img/structure/B5436191.png)